molecular formula C8H7ClO2 B042575 2-Chlorophenylacetic acid CAS No. 2444-36-2

2-Chlorophenylacetic acid

Cat. No. B042575
Key on ui cas rn: 2444-36-2
M. Wt: 170.59 g/mol
InChI Key: IUJAAIZKRJJZGQ-UHFFFAOYSA-N
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Patent
US05244898

Procedure details

To 2-chlorophenylacetic acid (0.44 g) is added thionyl chloride (15 ml), and the mixture is stirred at room temperature for 2 hours. Thionyl chloride is distilled off, and the resultant is further distilled off by subjecting twice to azeotrophy with toluene. The resulting residue is dissolved in dichloromethane (10 ml). Separately, to a solution of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine (0.40 g) in dichloromethane is added triethylamine (0.36 ml) under ice-cooling, and thereto is added dropwise the above obtained 2-(2-chlorophenyl)acetyl chloride solution. After addition, the mixture is stirred at room temperature for one hour, washed twice with water, dried over magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent; chloroform:methanol=200:1), and recrystallized from methanol/diethyl ether to give 5-dimethylamino-1-{4-[2-(2-chlorophenyl)acetylamino]benzoyl}-2,3,4,5-tetrahydro-1H-benzazepine (0.29 g) as white powder, mp. 187°-189° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride is distilled off
DISTILLATION
Type
DISTILLATION
Details
the resultant is further distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in dichloromethane (10 ml)
ADDITION
Type
ADDITION
Details
Separately, to a solution of 5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine (0.40 g) in dichloromethane is added triethylamine (0.36 ml) under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
is added dropwise the

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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